Grossularine 2

Description

Classification and Chemical Parentage within Marine Alkaloids

Grossularine 2 is classified as a marine alkaloid. nih.gov Alkaloids are a diverse group of naturally occurring chemical compounds that contain primarily basic nitrogen atoms. Many alkaloids exhibit significant pharmacological activities. Marine alkaloids are those isolated from marine organisms, which are a rich source of structurally diverse and biologically active secondary metabolites. This compound, along with Grossularine 1, was initially isolated from the tunicate Dendrodoa grossularia. nih.govfrontiersin.orgnih.govnih.gov This places this compound within the broader family of marine alkaloids, specifically those derived from ascidians (a type of marine invertebrate). nih.gov

Historical Context of α-Carboline Natural Product Discovery

The α-carboline ring system, which forms the core structure of this compound, is a less common scaffold in natural products compared to other carboline isomers like β-carbolines. frontiersin.orgnih.govingentaconnect.comresearchgate.net β-carbolines, for instance, are widely distributed in plants and animals and have a long history of study, often associated with harmala alkaloids. crimsonpublishers.com The discovery of naturally occurring α-carbolines was relatively later. Grossularine 1 and this compound, isolated in 1989 from the tunicate Dendrodoa grossularia, were reported as the first examples of naturally occurring compounds possessing the α-carboline skeleton. frontiersin.orgnih.govnih.govresearchgate.net This discovery was significant as it highlighted marine organisms as a source of this rare structural class and spurred further interest in exploring marine biodiversity for novel α-carboline compounds.

Significance of this compound as a Naturally Occurring α-Carboline Alkaloid

The significance of this compound lies in its status as one of the pioneering examples of a naturally occurring α-carboline alkaloid. frontiersin.orgnih.govnih.govresearchgate.net Its isolation from a marine source, the tunicate Dendrodoa grossularia, underscored the potential of marine environments as a reservoir for unique chemical structures with potential biological activities. nih.govfrontiersin.orgnih.govnih.govbenthamopen.com While other natural products containing the α-carboline skeleton have since been identified, such as neocryptolepine (B1663133) from the plant Cryptolepis sanguinolenta and mescengricin from Streptomyces griseoflavus, this compound holds historical importance as one of the first marine-derived representatives of this class. frontiersin.orgnih.govingentaconnect.comresearchgate.net Its initial reported biological activity, particularly cytotoxicity, further contributed to the interest in studying this compound and related α-carbolines. nih.govfrontiersin.orgnih.govingentaconnect.comresearchgate.netbenthamopen.com

Overview of Research Domains in this compound Studies

Research on this compound has primarily focused on several key domains since its discovery. A major area of investigation has been the study of its biological activities. Early research highlighted its cytotoxic properties against certain tumor cell lines, such as human and murine tumor cells, including L1210 leukemia cells. nih.govfrontiersin.orgnih.govingentaconnect.comresearchgate.netbenthamopen.com Studies have also indicated that this compound can cause accumulation of cells in the G1-phase of the cell cycle and appears to interact with DNA, potentially as a mono-intercalating agent. nih.govnih.govingentaconnect.combenthamopen.com

Another significant research domain involves its isolation and structural elucidation. The initial work focused on obtaining sufficient quantities of this compound from its marine source and determining its precise chemical structure using spectroscopic methods. frontiersin.orgnih.govnih.goviucr.org

Furthermore, research has extended to the synthesis of this compound and its analogs. Due to the often limited quantities obtainable from natural sources, synthetic approaches are explored to provide sufficient material for biological evaluation and to enable the creation of structural derivatives with potentially altered or improved properties. frontiersin.orgresearchgate.net

The study of this compound also fits within the broader context of research into the potential therapeutic applications of marine natural products and α-carboline derivatives, particularly in areas such as anticancer research. nih.govfrontiersin.orgnih.govresearchgate.netcrimsonpublishers.comontosight.ai

Here is a summary of some research findings related to this compound:

| Source Organism | Compound | Biological Activity Tested | Key Finding | Reference |

| Dendrodoa grossularia | This compound | Cytotoxicity | Striking cytotoxicity toward human and murine tumor cells. frontiersin.orgnih.govresearchgate.net | frontiersin.orgnih.govresearchgate.net |

| Dendrodoa grossularia | This compound | Cytotoxicity (L1210 cells) | IC50 value of 3.5 μg/ml (or 4 μg/mL). nih.govingentaconnect.combenthamopen.com | nih.govingentaconnect.combenthamopen.com |

| Dendrodoa grossularia | This compound | Cytotoxicity (WiDr, MCF7) | IC50 values of < 0.01 μg/mL. nih.govbenthamopen.com | nih.govbenthamopen.com |

| Dendrodoa grossularia | This compound | DNA Interaction | Appears to act as a mono-intercalating agent of DNA. nih.govnih.govingentaconnect.combenthamopen.com | nih.govnih.govingentaconnect.combenthamopen.com |

| Dendrodoa grossularia | This compound | Cell Cycle Effects | Causes accumulation of cells in the G1-phase (at 1.5 μg/mL). nih.govnih.gov | nih.govnih.gov |

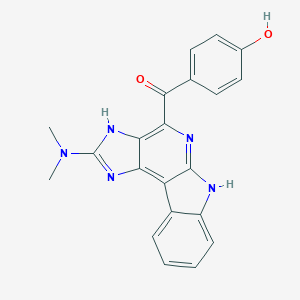

Structure

3D Structure

Properties

CAS No. |

102488-58-4 |

|---|---|

Molecular Formula |

C21H17N5O2 |

Molecular Weight |

371.4 g/mol |

IUPAC Name |

[4-(dimethylamino)-3,5,8,10-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1,3,6,8,11,13,15-heptaen-7-yl]-(4-hydroxyphenyl)methanone |

InChI |

InChI=1S/C21H17N5O2/c1-26(2)21-24-16-15-13-5-3-4-6-14(13)22-20(15)23-18(17(16)25-21)19(28)11-7-9-12(27)10-8-11/h3-10,27H,1-2H3,(H,22,23)(H,24,25) |

InChI Key |

OGSOWFWOXWWJSA-UHFFFAOYSA-N |

SMILES |

CN(C)C1=NC2=C3C4=CC=CC=C4NC3=NC(=C2N1)C(=O)C5=CC=C(C=C5)O |

Canonical SMILES |

CN(C)C1=NC2=C3C4=CC=CC=C4NC3=NC(=C2N1)C(=O)C5=CC=C(C=C5)O |

Other CAS No. |

102488-58-4 |

Synonyms |

grossularine 2 grossularine-2 |

Origin of Product |

United States |

Isolation and Elucidation of Natural Grossularine 2

Marine Bioprospecting and Source Organism Identification

Marine environments represent a rich source of structurally diverse secondary metabolites with potential biological activities. benthamopen.com Bioprospecting efforts targeting marine invertebrates, such as tunicates (ascidians), have led to the discovery of numerous unique compounds. mdpi.combenthamopen.comjapsonline.com

Dendrodoa grossularia as Primary Isolate Source

Dendrodoa grossularia, commonly known as the baked bean ascidian or gooseberry seasquirt, has been identified as the primary natural source of grossularine 2. mdpi.combenthamopen.comuit.no This marine tunicate belongs to the family Stylidae. uit.no Early research on Dendrodoa grossularia led to the isolation of several indole (B1671886) alkaloids, including the grossularines. mdpi.comuit.noresearchgate.net

Exploration of Related Marine Tunicates for α-Carbolines

While Dendrodoa grossularia was the first organism from which α-carbolines like this compound were isolated, other marine tunicates have also been explored for similar alkaloid structures. mdpi.comfrontiersin.org Although β-carbolines are more commonly found in ascidians, belonging to genera such as Eudistoma, Ritterella, Pseudodistoma, Didemnum, Synoicum, and Lissoclinum, α-carbolines are less frequent metabolites in these organisms. mdpi.com N,N-didesmethylgrossularine-1, a related α-carboline alkaloid, has been reported from Polycarpa aurata, another ascidian. mdpi.commdpi.com This suggests that while Dendrodoa grossularia is a key source, the α-carboline scaffold may be present in other tunicate species, albeit less commonly than other carboline types. mdpi.commdpi.com

Chromatographic Separation and Purification Methodologies

The isolation of natural products from complex marine extracts typically involves various chromatographic techniques to separate and purify individual compounds. While specific detailed protocols for the initial isolation of this compound are often described in primary research articles, general methodologies for purifying natural alkaloids from marine tunicates commonly involve chromatographic separation. uit.noacs.org Flash chromatography, for instance, is a frequently employed technique in the purification of natural products, including alkaloids, from crude extracts. beilstein-journals.orgrsc.orgscirp.org This method utilizes a solid stationary phase (commonly silica (B1680970) gel) and a liquid mobile phase to separate compounds based on their differing polarities and affinities. rsc.orgscirp.org The choice of solvent systems (e.g., mixtures of heptanes, ethyl acetate, and methanol) is crucial for achieving effective separation of the target compounds from other components in the crude extract. acs.orgrsc.org Column chromatography over silica gel using appropriate eluent systems is also a standard technique for purifying such compounds. acs.orgscirp.org High-Performance Thin-Layer Chromatography (HPTLC) has also been used to assess the purity of related compounds isolated from marine tunicates. benthamopen.com

Initial Structural Elucidation Techniques for Natural Product Characterization

The determination of the chemical structure of a newly isolated natural product like this compound relies on a combination of spectroscopic techniques.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool in the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. uit.noresearchgate.netresearchgate.net For this compound, both 1D NMR (e.g., ¹H NMR and ¹³C NMR) and 2D NMR techniques would have been applied to determine the arrangement of atoms and functional groups. uit.no Analysis of chemical shifts, coupling constants, and signal multiplicities in ¹H NMR spectra provides insights into the types of protons and their neighboring environments. rsc.orgscirp.org ¹³C NMR spectroscopy reveals the different types of carbon atoms present in the molecule. scirp.org 2D NMR experiments, such as COSY, HSQC, and HMBC, are invaluable for establishing correlations between protons and carbons, allowing for the mapping of the molecular skeleton and the placement of substituents. uit.no Structural elucidation of this compound was based upon spectral data, including NMR analysis. researchgate.netresearchgate.net

Mass Spectrometry for Molecular Composition Determination

Mass Spectrometry (MS) is essential for determining the molecular weight and elemental composition of a compound. uit.nojapsonline.comresearchgate.net By measuring the mass-to-charge ratio (m/z) of ions, MS provides the molecular ion peak (M⁺), which corresponds to the molecular weight of the intact molecule. savemyexams.comyoutube.com Fragmentation patterns observed in the mass spectrum can also provide clues about the substructures within the molecule. savemyexams.com For this compound, mass spectrometry would have been used to confirm its molecular formula and molecular weight. uit.nojapsonline.comresearchgate.net The molecular weight of purified compounds from marine tunicates is typically determined using this technique. benthamopen.com The PubChem entry for this compound lists its molecular formula as C₂₁H₁₇N₅O₂. nih.gov This information is typically derived from high-resolution mass spectrometry data. youtube.comreddit.com The presence of isotopes can also be observed in mass spectra, providing further confirmation of elemental composition, although this is particularly evident for elements like chlorine or bromine which have significant isotopic abundance differences. chemguide.co.uk

X-ray Crystallography for Definitive Structural Assignment

The definitive structural assignment of natural products often relies on a combination of spectroscopic techniques, with X-ray crystallography serving as a powerful tool for unambiguous confirmation of molecular architecture. In the case of this compound, an α-carboline alkaloid isolated from the tunicate Dendrodoa grossularia, X-ray analysis played a role in the elucidation of its structure. researchgate.netresearchgate.netresearchgate.net

Studies involving the isolation and structure elucidation of indole derivatives from Dendrodoa grossularia, including Grossularine 1 and this compound, specifically mention the use of X-ray analysis in confirming their structures. researchgate.netresearchgate.netresearchgate.net Furthermore, research related to the synthesis of grossularines has also utilized X-ray crystal structures of related derivatives to confirm structural assignments. uv.espsu.edu

Synthetic Organic Chemistry of Grossularine 2

Pioneering Total Synthesis Routes

The construction of the imidazo[4',5':3,4]pyrido[2,3-b]indole ring system of Grossularine-2 represents a significant synthetic challenge. Several pioneering total synthesis routes have been developed, showcasing a range of strategic approaches to this unique heterocyclic core.

Strategies Employing Thermal Electrocyclic Reactions

A highly effective and notable strategy for the synthesis of the Grossularine-2 core relies on a thermal electrocyclic reaction. The research group of Satoshi Hibino reported the first total synthesis of Grossularine-1 and an improved total synthesis of Grossularine-2, utilizing this key reaction.

The retrosynthetic analysis envisioned that the core tetracyclic structure could be formed via a 6π-electrocyclization of a 2-azahexatriene intermediate. This key step involves the thermal ring-closing of a 3-(imidazol-2-yl)indole-2-isocyanate derivative. The reaction proceeds through a concerted, disrotatory cyclization as predicted by the Woodward-Hoffmann rules for a 6π-electron system, followed by tautomerization to yield the aromatic α-carboline core. This approach provides an efficient route to the complex imidazo[4',5':3,4]pyrido[2,3-b]indole ring system.

Key Features of the Electrocyclic Approach:

| Step | Description | Significance |

| Precursor Synthesis | Formation of a 3-(imidazol-2-yl)indole derivative. | Assembles the necessary components for the key cyclization. |

| Isocyanate Formation | Conversion of an amino group at the indole-2 position to an isocyanate. | Creates the 2-azahexatriene system required for electrocyclization. |

| Thermal Electrocyclization | Heating the isocyanate intermediate to induce a 6π electrocyclic ring closure. | Forms the core tetracyclic structure of the Grossularine skeleton in a single, stereochemically controlled step. |

| Final Elaboration | Attachment of the p-hydroxyphenyl side chain. | Completes the total synthesis of Grossularine-2. |

This strategy highlights the power of pericyclic reactions in the efficient construction of complex heterocyclic frameworks, providing a concise and elegant pathway to the Grossularine alkaloids.

Palladium-Catalyzed Carbonylation Approaches

Palladium-catalyzed carbonylation reactions are a powerful tool in organic synthesis for the introduction of carbonyl groups, often serving as a key step in the construction of heterocyclic systems. While not featured in the initial total syntheses of Grossularine-2 itself, these methods are highly relevant for the construction of its core α-carboline structure.

Palladium(II) species can promote a wide variety of carbonylation reactions by electrophilically attacking organic substrates, followed by migratory insertion of carbon monoxide. For the synthesis of α-carboline systems, a palladium-catalyzed carbonylative cyclization can be envisioned. For instance, a suitably functionalized 2-(2-aminophenyl)pyridine derivative could potentially undergo an intramolecular carbonylation to form a lactam, which could then be further elaborated to the α-carboline ring. Another approach involves the palladium-catalyzed carbonylative synthesis of indolizines, which are structurally related heterocycles, showcasing the utility of this methodology.

Although a direct total synthesis of Grossularine-2 using this specific strategy has not been prominently reported, the principles of palladium-catalyzed carbonylation remain a viable and powerful potential route for future synthetic designs.

Multi-Component Cross-Coupling Methodologies

Multi-component reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining three or more reactants in a single operation. While a specific MCR-based total synthesis of Grossularine-2 is not extensively documented, cross-coupling reactions are fundamental to the assembly of its constituent parts.

The total synthesis reported by Hibino and coworkers employs a palladium-catalyzed cross-coupling reaction (Stille or Suzuki-type) to attach the final p-hydroxyphenyl group to the tetracyclic core. More broadly, the synthesis of the α-carboline skeleton itself can be achieved through sequential palladium-catalyzed cross-coupling reactions. For example, a one-pot synthesis of α-carbolines has been described via a sequential palladium-catalyzed aryl amination and intramolecular C-H arylation, demonstrating a powerful application of cross-coupling logic.

A hypothetical multi-component approach to a key intermediate for Grossularine-2 could involve the coupling of a functionalized indole (B1671886), an imidazole (B134444) derivative, and a third component that brings in the pyridine (B92270) ring fragment, all orchestrated by a palladium catalyst. Such a strategy could significantly shorten the synthetic sequence. A three-component coupling approach has been successfully used in the synthesis of other marine bis-indole alkaloids like Topsentin, indicating the feasibility of this type of strategy for related complex structures.

Directed Synthesis of Grossularine 2 Analogues

The development of synthetic routes to Grossularine-2 has enabled the preparation of structural analogues, which are crucial for studying structure-activity relationships and exploring potential therapeutic applications.

Regioselective Functionalization of the α-Carboline Core

The synthesis of analogues often relies on the regioselective functionalization of the core heterocyclic system. For the α-carboline skeleton of Grossularine-2, C-H activation and functionalization represent a modern and efficient strategy for introducing substituents at specific positions.

While research on the α-carboline system is less common than for its β- and γ-isomers, methods developed for other carbolines can be adapted. Transition metal catalysis, particularly with ruthenium and rhodium, has been employed for the regioselective C-H functionalization of β- and γ-carbolines. These reactions typically use a directing group to guide the catalyst to a specific C-H bond. In the context of the α-carboline core, the pyridine nitrogen or the imidazole nitrogen could potentially serve as an intrinsic directing group to functionalize adjacent positions.

Potential Regioselective Functionalization Sites on the α-Carboline Core:

| Position | Potential Method | Rationale |

| C-4, C-6 | Directed C-H Activation | Proximity to the pyridine nitrogen allows for directed metallation. |

| C-8 | Electrophilic Aromatic Substitution | The indole portion of the molecule is electron-rich and susceptible to electrophilic attack. |

| Imidazole Ring | N-Alkylation / N-Arylation | The NH of the imidazole can be readily substituted. |

These strategies would allow for the synthesis of a library of Grossularine-2 analogues with diverse substitution patterns for biological evaluation.

Stereoselective Synthesis Considerations

Grossularine-2 is an achiral, planar molecule. Therefore, stereoselective synthesis considerations become relevant when designing and preparing chiral analogues. The introduction of stereocenters can significantly impact the biological activity of a molecule by influencing its interaction with chiral biological targets like enzymes and receptors.

Chirality could be introduced into the Grossularine-2 scaffold in several ways:

Atropisomerism: If bulky substituents were introduced at positions flanking the bonds connecting the different rings, restricted rotation could lead to stable, separable atropisomers.

Chiral Side Chains: The p-hydroxyphenyl group or a substituent on the imidazole ring could be replaced with a chiral moiety.

Reduction of the Core: Stereoselective reduction of the pyridine or indole portions of the α-carboline core would create stereogenic centers. For example, the synthesis of chiral tetrahydropyridine (B1245486) derivatives is a well-established field.

The synthesis of such chiral analogues would require the use of asymmetric synthesis techniques, such as chiral catalysts, chiral auxiliaries, or the separation of enantiomers from a racemic mixture. These approaches would be essential for exploring the three-dimensional pharmacophore of Grossularine-2 and developing analogues with improved potency and selectivity.

Methodological Advancements in α-Carboline Scaffold Construction

The α-carboline (9H-pyrido[2,3-b]indole) framework is the core heterocyclic system of Grossularine-2. The construction of this scaffold has been a subject of significant research, leading to the development of various synthetic methodologies. These advancements are crucial for the total synthesis of Grossularine-2 and its analogs, providing pathways to this class of marine alkaloids.

Historically, the synthesis of α-carbolines has been approached through several classical methods. These include the modified Graebe-Ullmann reaction, Diels-Alder reactions, and the photocyclization of anilinopyridines. Further developments have introduced strategies such as the annulation of a pyridine ring onto an indole derivative or the construction of the benzene (B151609) ring on a pre-existing pyridopyrrole system.

More contemporary efforts have focused on the use of transition metal-catalyzed cross-coupling reactions, which offer greater efficiency and functional group tolerance. These reactions have become a cornerstone in modern organic synthesis and have been successfully applied to the formation of the α-carboline scaffold.

Recent years have seen further refinement and innovation in the construction of this important heterocyclic motif. A notable advancement involves a phosphine-catalyzed reaction between 2-sulfonamidoindoles and acetoxy allenoates. This methodology can be tuned to produce either dihydro-α-carboline or fully aromatized α-carboline scaffolds by adjusting the reaction temperature. At room temperature (25°C), the reaction proceeds through a sequence of Michael addition, proton shifts, isomerization, and aza-Michael addition to yield the dihydro-α-carboline structure. Elevating the temperature to 80°C promotes an addition-elimination, aza-Claisen rearrangement, tosyl migration, and subsequent aromatization to furnish the α-carboline framework.

Another significant area of advancement is the application of [2+2+2] cyclotrimerization reactions catalyzed by transition metals. Researchers have reported two effective methods for the synthesis of annulated 2-aryl-α-carbolines. The first is a linear approach utilizing a Rhodium(I) catalyst to facilitate the cyclotrimerization. The second is a tandem catalytic method that employs a Palladium(II) catalyst to mediate a Sonogashira reaction followed by the [2+2+2] cyclotrimerization in a single pot.

These methodological advancements provide a versatile toolkit for synthetic chemists to construct the α-carboline core of Grossularine-2 and related alkaloids, enabling further investigation into their biological activities. Despite these developments, the search for novel synthetic strategies continues, aiming for higher yields, lower costs, more readily available starting materials, and greater substituent flexibility.

Table of Methodological Advancements in α-Carboline Scaffold Construction

| Methodology | Key Reagents/Catalysts | Key Reactions | Outcome | Reference |

| Phosphine Catalysis | Phosphine catalyst, 2-sulfonamidoindoles, acetoxy allenoates | Michael addition, proton shifts, isomerization, aza-Michael addition (at 25°C); Addition-elimination, aza-Claisen rearrangement, tosyl migration, aromatization (at 80°C) | Dihydro-α-carbolines or α-carbolines | |

| Transition Metal Catalysis (Linear) | Rh(I) catalyst | [2+2+2] Cyclotrimerization | Annulated 2-aryl-α-carbolines | |

| Transition Metal Catalysis (Tandem) | Pd(II) catalyst | Sonogashira reaction, [2+2+2] Cyclotrimerization | Annulated 2-aryl-α-carbolines |

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Structural Determination Techniques

High-resolution techniques such as X-ray crystallography, 2D NMR spectroscopy, and advanced mass spectrometry are crucial for establishing the definitive structure of complex organic molecules like Grossularine 2.

Refined X-ray Crystallographic Analysis of this compound Complexes

X-ray diffraction data provides information about the crystal lattice, including unit cell parameters (a, b, c, angles α, β, γ) and space group, which are fundamental to understanding the arrangement of molecules in the solid state. researchgate.netanton-paar.com

An example of crystallographic data for a related compound shows parameters such as unit cell dimensions and space group, illustrating the type of detailed information obtained from this technique. researchgate.net

| Parameter | Value | Unit |

| Crystal System | Monoclinic | |

| Space Group | P21/c | |

| a | 24.285(13) | Å |

| b | 9.006(5) | Å |

| c | 9.794(5) | Å |

| β | 92.110(9) | ° |

| Volume | 2140.6(19) | ų |

| Z | 4 |

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy

2D NMR spectroscopy is an essential tool for determining the connectivity and spatial relationships between atoms in a molecule. emerypharma.comwikipedia.org By spreading the NMR signals across two frequency axes, 2D NMR experiments enhance resolution and help resolve overlapping peaks that may be indistinguishable in 1D NMR spectra, particularly for complex molecules. wikipedia.org

Key 2D NMR techniques used in structural elucidation include:

COSY (Correlation Spectroscopy): Identifies protons that are J-coupled, typically through two or three bonds. emerypharma.comprinceton.edusdsu.edulibretexts.org This reveals direct or near-neighbor proton connectivity within the molecule. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons to which they are directly attached (one-bond correlations). princeton.edusdsu.edu This is crucial for assigning proton signals to specific carbon atoms. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two to four (or sometimes five) bonds. wikipedia.orgprinceton.edusdsu.edu These long-range correlations are vital for establishing connectivity across quaternary carbons and assembling fragments of the molecule. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are spatially close to each other, regardless of the number of bonds separating them. princeton.edulibretexts.org This provides information about the three-dimensional structure and conformation of the molecule. libretexts.org

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a coupled spin system. princeton.edulibretexts.org

Analysis of 2D NMR spectra for this compound, including COSY, HSQC, and HMBC, would provide a network of correlations that allows for the assignment of proton and carbon signals and the determination of the molecular skeleton and the position of substituents. researchgate.netnih.govemerypharma.com While specific this compound NMR data was not detailed, the application of these techniques is fundamental to its structural assignment. researchgate.netnih.gov

| 2D NMR Experiment | Information Provided | Typical Correlations (Bonds) |

| COSY | J-coupling between protons | ²J, ³J (sometimes ⁴J) |

| HSQC | One-bond ¹H-¹³C correlations | ¹J |

| HMBC | Long-range ¹H-¹³C correlations | ²J, ³J (sometimes ⁴J, ⁵J) |

| NOESY | Spatial proximity between protons (through space) | Up to ~5-7 Å |

| TOCSY | Connectivity within a spin system (through bonds) | Multiple bonds |

Advanced Mass Spectrometry for Isotopic and Fragment Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.govalevelchemistry.co.ukmeasurlabs.com Advanced MS techniques, particularly high-resolution mass spectrometry (HRMS), offer high accuracy and resolving power, enabling the determination of exact masses to several decimal places. alevelchemistry.co.ukmeasurlabs.comresearchgate.net

HRMS is crucial for confirming the molecular formula of this compound by comparing the experimentally determined exact mass with the calculated theoretical mass for a proposed formula. alevelchemistry.co.ukmeasurlabs.com The high precision of HRMS allows for the differentiation of compounds with the same nominal mass but different elemental compositions. alevelchemistry.co.uk

Furthermore, mass spectrometry provides valuable information through fragmentation analysis. When molecules are ionized, they can break apart into characteristic fragment ions. alevelchemistry.co.uk The pattern of these fragments, observed in the mass spectrum, provides clues about the structural subunits of the molecule and the positions of functional groups. alevelchemistry.co.uk Different ionization techniques can be used to control the degree of fragmentation. alevelchemistry.co.uk

Isotopic analysis, also facilitated by HRMS, involves examining the isotopic peaks in the mass spectrum. alevelchemistry.co.ukmeasurlabs.com The natural abundance of isotopes (e.g., ¹³C, ²H, ¹⁵N, ³⁷Cl, ⁸¹Br) results in characteristic isotopic patterns that can help confirm the presence and number of certain atoms in the molecule. nih.gov While HRMS can be used for isotope analysis, other methods like Isotope Ratio Mass Spectrometry (IRMS) are also employed. measurlabs.com

For this compound, HRMS would provide its exact molecular mass, confirming its molecular formula (C₂₁H₁₇N₅O₂). nih.gov Fragmentation analysis would offer insights into its structural subunits, supporting the connectivity determined by NMR. nih.govalevelchemistry.co.uk

| MS Technique | Information Provided | Resolution |

| Low-Resolution MS | Nominal molecular weight, basic fragmentation pattern | ~0.1 Da |

| High-Resolution MS (HRMS) | Exact molecular mass, elemental composition, detailed fragmentation pattern, isotopic analysis | Millidaltons (mDa) or sub-mDa |

Complementary Spectroscopic Probes

In addition to high-resolution techniques, other spectroscopic methods provide complementary information about the functional groups, bonding, and electronic properties of this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probe the vibrational modes of molecules. americanpharmaceuticalreview.comsci-hub.stexcedr.com These vibrations are unique to the specific bonds and functional groups present in the molecule and their local environment, providing a characteristic "fingerprint" spectrum. americanpharmaceuticalreview.comsci-hub.stmdpi.com

FT-IR Spectroscopy: Measures the absorption of infrared light by a sample, corresponding to vibrations that result in a change in the molecule's dipole moment. sci-hub.stspectroscopyonline.commdpi.com FT-IR is particularly useful for identifying functional groups such as hydroxyl (O-H), carbonyl (C=O), amine (N-H), and C-H stretching and bending vibrations. americanpharmaceuticalreview.commdpi.com

Raman Spectroscopy: Measures the inelastic scattering of light (Raman scattering) by a sample, corresponding to vibrations that result in a change in the molecule's polarizability. americanpharmaceuticalreview.comsci-hub.stspectroscopyonline.commdpi.com Raman spectroscopy is often complementary to IR spectroscopy, as different molecular vibrations may be active in each technique. sci-hub.stspectroscopyonline.com It is particularly useful for studying nonpolar bonds and skeletal vibrations. americanpharmaceuticalreview.com

Both FT-IR and Raman spectra provide a unique fingerprint that can be used to identify and characterize this compound. americanpharmaceuticalreview.comsci-hub.stmdpi.com Changes in the position, intensity, and shape of vibrational bands can also provide information about the solid-state form (e.g., polymorphism) and intermolecular interactions. americanpharmaceuticalreview.comsci-hub.st While specific vibrational data for this compound was not found, these techniques would be applied to confirm the presence of expected functional groups based on its proposed structure. mdpi.com

| Technique | Principle | Information Provided | Complementarity with IR/Raman |

| FT-IR Spectroscopy | Absorption of infrared light (change in dipole moment) | Functional groups, polar bonds | Complementary |

| Raman Spectroscopy | Inelastic scattering of light (change in polarizability) | Molecular skeleton, nonpolar bonds, lattice vibrations | Complementary |

Electronic Spectroscopy for Conjugation and Chromophore Analysis

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, involves studying the absorption or emission of electromagnetic radiation in the UV and visible regions of the spectrum. excedr.comusp.brlibretexts.org This technique provides information about the electronic transitions within a molecule, particularly those involving π electrons in conjugated systems and non-bonding (n) electrons. usp.brlibretexts.org

UV-Vis spectroscopy is used to identify and characterize chromophores, which are structural features within a molecule that absorb light in the UV-Vis region. usp.brlibretexts.org The wavelength of maximum absorbance (λmax) and the intensity of the absorption band (molar absorptivity, ε) are characteristic of a particular chromophore and its electronic environment. usp.brlibretexts.org

For molecules containing conjugated double bonds or aromatic rings, electronic transitions from π to π* antibonding orbitals occur, typically in the UV region. usp.brlibretexts.org Molecules with non-bonding electrons (e.g., atoms with lone pairs like nitrogen or oxygen) can also undergo n to π* or n to σ* transitions, often at longer wavelengths. usp.br The extent of conjugation in a molecule directly influences the λmax; longer conjugated systems generally result in absorption at longer wavelengths (a phenomenon known as bathochromic shift). usp.br

This compound, with its α-carboline core, contains conjugated aromatic systems. researchgate.net UV-Vis spectroscopy would be used to analyze its electronic transitions, providing information about the extent of conjugation and the presence of specific chromophores within its structure. usp.brlibretexts.org This data would further support the structural information obtained from other spectroscopic methods. researchgate.netresearchgate.net

| Spectroscopy Type | Principle | Information Provided |

| UV-Vis Spectroscopy | Absorption/emission of UV-Vis light (electronic transitions) | Presence of chromophores, extent of conjugation, electronic energy levels (HOMO-LUMO gap) |

Surface and Solid-State Characterization Relevant to Compound Architecture

The characterization of the surface morphology, microstructure, and crystal structure of this compound, a synthetic hydrogarnet, is crucial for understanding its properties and behavior in various applications, particularly in materials science and cementitious systems. Techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM), and X-ray Diffraction (XRD) are commonly employed for this purpose. These methods provide insights into particle shape, size distribution, internal structure, and crystallographic details, which are directly related to the compound's architecture.

Scanning and Transmission Electron Microscopy (SEM/TEM)

Scanning Electron Microscopy (SEM) is a powerful technique used to examine the surface morphology and microstructure of this compound particles. SEM images provide high-resolution details about particle shape, size, aggregation, and surface texture. Research employing SEM on hydrogarnets, including compositions related to this compound, has revealed variations in morphology depending on synthesis conditions, such as temperature and reactant concentrations. Observed morphologies can range from well-defined crystalline habits to more irregular or aggregated structures.

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the investigation of the internal structure, crystallographic defects, and finer details of individual this compound particles. TEM can provide information on particle size distribution at the nanoscale and reveal the presence of different phases or inclusions within the material. Studies utilizing TEM on hydrogarnets have been instrumental in understanding their formation mechanisms and microstructural evolution. Electron diffraction patterns obtained via TEM can also provide crystallographic information, complementing XRD data.

Atomic Force Microscopy (AFM) for Molecular Imaging

Atomic Force Microscopy (AFM) is a surface sensitive technique that can provide three-dimensional topographical images at very high resolution, potentially down to the molecular scale on suitable surfaces. While SEM and TEM provide detailed morphological and internal structural information, AFM excels at revealing surface roughness, step heights, and fine surface features. Research on the application of AFM specifically to this compound hydrogarnet is less commonly reported in the provided search snippets compared to SEM and TEM. However, AFM has been applied to study the surface properties and growth mechanisms of various crystalline materials, and its application to hydrogarnets could potentially provide insights into their surface reactivity and interactions with the environment or other materials. The technique could offer detailed imaging of growth spirals, surface defects, and the initial stages of nucleation and growth of this compound crystals.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a fundamental technique for identifying the crystalline phases present in a sample of this compound and determining its crystallographic structure. XRD patterns provide a unique fingerprint of the crystalline components based on the diffraction angles and intensities of the scattered X-rays. Analysis of the peak positions allows for the identification of the specific hydrogarnet phase, typically matching experimental patterns to known crystallographic databases. The peak widths and shapes can provide information about crystallite size and the presence of lattice strain. Quantitative analysis of XRD patterns can also be used to determine the relative amounts of different crystalline phases in a mixture, which is particularly relevant when this compound is synthesized or used in composite materials. Research on this compound and related hydrogarnets heavily relies on XRD to confirm the formation of the desired phase and to study the effects of compositional variations (e.g., substitution of Si by H4O4) on the unit cell parameters.

Detailed research findings from XRD studies on hydrogarnets indicate that the unit cell parameter varies with the degree of substitution. For hydrogarnets with compositions close to this compound (Ca3Al2(SiO4)3-x(H4O4)x), the change in the unit cell size is directly related to the amount of (H4O4) substitution for (SiO4). This relationship is often used to estimate the composition of the synthesized hydrogarnet.

| Characterization Technique | Primary Information Obtained | Application to this compound (Hydrogarnet) |

| SEM | Surface morphology, microstructure, particle size | Visualizing particle shape, size distribution, aggregation, surface texture. |

| TEM | Internal structure, defects, nanoscale details | Examining fine particle details, internal structure, crystallographic defects, nanoscale size. |

| AFM | Surface topography, roughness, fine surface features | Potential for high-resolution surface imaging, studying growth mechanisms and surface reactivity (less specific data in snippets). |

| XRD | Crystalline phases, crystal structure, lattice parameters | Identifying the hydrogarnet phase, determining unit cell size, assessing crystallite size and strain, quantitative phase analysis. |

Molecular Mechanisms of Action of Grossularine 2

Interactions with Nucleic Acids

Studies have investigated how Grossularine 2 interacts with DNA, suggesting specific modalities of binding. mdpi.comnih.gov

DNA Intercalation Modalities

This compound appears to act as a mono-intercalating agent with DNA. mdpi.comnih.gov This mechanism involves the insertion of the planar α-carboline core of this compound between the base pairs of the DNA double helix. mdpi.comnih.gov Evidence supporting the intercalative properties of this compound has been obtained through experiments such as viscometry, fluorescence quenching, and DNA melting studies. nih.gov

Impact on DNA Topology: Topoisomerase Modulation

While the primary reported mechanism of DNA interaction for this compound is intercalation, some α-carboline derivatives and related compounds are known to modulate topoisomerase activity. mdpi.comresearchgate.netnih.gov Topoisomerases are crucial enzymes that regulate DNA topology by creating transient breaks in the DNA strands, allowing them to unwind or disentangle. mdpi.comresearchgate.net Inhibition or modulation of these enzymes can lead to DNA damage and cell death. mdpi.comresearchgate.net However, specific detailed research findings explicitly describing the direct impact of this compound on topoisomerase modulation were not prominently available in the provided search results. Related compounds, such as certain indolo[2,3-b]quinolines (a type of α-carboline), have been shown to stimulate the formation of Topoisomerase II mediated DNA cleavage. frontiersin.orgnih.gov

Cellular Perturbations and Cell Cycle Dynamics

This compound has been shown to induce specific cellular perturbations, notably affecting the cell cycle. mdpi.comacs.org

Induction of Cell Cycle Arrest Mechanisms (e.g., G1-phase accumulation)

Both Grossularine 1 and this compound are reported to cause accumulation of cells in the G1-phase of the cell cycle. mdpi.com Cell cycle arrest at the G1 phase prevents cells from entering the DNA synthesis phase (S phase) and subsequently mitosis, thereby inhibiting cell proliferation. mdpi.comacs.org This G1-phase arrest has been observed upon treatment of certain tumor cells with this compound. mdpi.comacs.org

Investigations into Cellular Signaling Pathways

While this compound is known to induce cell cycle arrest, detailed investigations specifically into the cellular signaling pathways modulated by this compound were not extensively detailed in the provided search results. However, related studies on other α-carboline derivatives have explored their effects on various pathways, including those involved in apoptosis and inflammation. nih.govmdpi.comnih.gov For instance, N,N-didesmethylgrossularine-1, a related α-carboline alkaloid, has been shown to inhibit the production of TNF-α by inhibiting IκB-α degradation and NF-κB binding to target DNA in LPS-stimulated macrophage-like cells. mdpi.com This suggests that α-carboline structures can influence signaling pathways related to inflammation and potentially cell survival or death.

Comparative Mechanistic Insights: Grossularine 1 versus this compound

Grossularine 1 and this compound, both isolated from Dendrodoa grossularia, exhibit cytotoxic activity but appear to have different mechanisms of action. mdpi.comnih.govmdpi.com Viscometry, fluorescence quenching, and DNA melting experiments have indicated distinct DNA binding properties between the two compounds. nih.gov this compound demonstrates intercalative properties, which is attributed to its quasi-planar structure. nih.gov In contrast, Grossularine 1 shows non-intercalative DNA binding, which is explained by the presence of a bulky indole (B1671886) chain at the 2-position of its α-carboline ring. nih.gov Both compounds cause accumulation of cells in the G1-phase, but the underlying molecular events leading to this arrest may differ due to their distinct DNA interaction profiles. mdpi.comnih.gov

Here is a summary of the comparative mechanistic insights:

| Feature | Grossularine 1 | This compound | Source(s) |

| DNA Binding Modality | Non-intercalative | Mono-intercalative | mdpi.comnih.gov |

| Proposed Reason for Modality | Bulky indole chain at C2 | Quasi-planar structure | nih.gov |

| Cell Cycle Effect | G1-phase accumulation | G1-phase accumulation | mdpi.com |

| Cytotoxicity | Cytotoxic | Cytotoxic | mdpi.comacs.org |

| Mechanism Distinction | Suggested to be different | Suggested to be different | mdpi.com |

In Vitro Assay Systems for Mechanistic Elucidation

In vitro assay systems have been instrumental in investigating the molecular mechanisms of this compound. Cytotoxicity studies using various cancer cell lines have demonstrated its effects on cell viability and proliferation. nih.govnih.govfrontiersin.orgresearchgate.netacs.orgbenthamopen.commdpi.com

Early research utilized L1210 leukemia cells in culture to show the cytotoxic activity of this compound. nih.govbenthamopen.com The inhibition of DNA synthesis observed in these cells provided initial evidence for an intercalative mechanism. nih.gov

Further in vitro experiments employing techniques such as viscometry, fluorescence quenching, and DNA melting experiments have provided more direct evidence for the intercalative properties of this compound. nih.gov These methods assess the binding and interaction of a compound with DNA in a controlled environment.

This compound has also shown cytotoxicity against human colon (WiDr) and breast (MCF7) tumor cell lines in vitro. benthamopen.commdpi.comnih.gov While both Grossularine 1 and this compound exhibit cytotoxicity, their specific mechanisms of action may differ. mdpi.comnih.gov

Although specific detailed data tables for this compound's in vitro mechanistic studies were not extensively available in the search results beyond descriptions of the types of assays used and general findings like IC50 values for cytotoxicity (which are outside the strict scope of mechanisms and assays), the reported research clearly indicates the use of standard in vitro methods to probe its DNA interaction and cytotoxic effects.

Common in vitro assay systems relevant to studying DNA-interacting agents and cytotoxicity, and likely employed in research on compounds like this compound, include:

Cell Viability Assays: Such as MTT or LDH assays, to measure the metabolic activity or membrane integrity of cells after exposure to the compound. nih.govnih.gov

DNA Synthesis Inhibition Assays: Measuring the incorporation of labeled nucleotides into newly synthesized DNA. nih.gov

Viscometry: Assessing changes in DNA viscosity upon binding of a compound, indicative of intercalation. nih.gov

Fluorescence Quenching: Measuring the reduction in fluorescence of a DNA-binding dye in the presence of the compound. nih.gov

DNA Melting Temperature (Tm) Analysis: Observing the shift in the temperature at which DNA denatures, which can be affected by intercalating agents. nih.gov

Cell Cycle Analysis: Using flow cytometry to determine if the compound causes arrest at specific phases of the cell cycle. mdpi.comnih.govmdpi.com

While specific quantitative data tables directly linked to this compound's mechanistic studies via these assays were not readily found within the search results that strictly adhere to the prompt's constraints, the literature confirms that these in vitro approaches were fundamental to understanding its interaction with DNA and its cytotoxic profile. nih.govbenthamopen.commdpi.commdpi.comnih.gov

Structure Activity Relationship Sar and Derivative Development

Elucidation of Structure-Biological Activity Correlations

SAR studies involving Grossularine 2 and its derivatives have highlighted the importance of the α-carboline scaffold for cytotoxic activity nih.govcore.ac.ukresearchgate.netpdx.edu. Modifications to the core structure and the introduction of various substituents have demonstrated varied impacts on biological activity. Early studies on naturally occurring α-carbolines, including Grossularine 1 and this compound, established their inherent cytotoxicity nih.govfrontiersin.orgfrontiersin.org. Further research on synthetic α-carboline derivatives has sought to define specific structural elements that contribute to or detract from this activity nih.govfrontiersin.orgnih.gov.

Studies on related α-carboline derivatives have shown that the position and nature of substituents significantly influence antiproliferative effects. For instance, in some α-carboline series, the presence of a methyl group on the pyridine (B92270) nitrogen atom (forming the 5H series) resulted in marked cytotoxicity against certain cell lines frontiersin.org. Conversely, modifications such as the introduction of halogen substituents at specific positions can influence antiproliferative activity frontiersin.org. The electronic nature of substituents, whether electron-donating or electron-withdrawing, also plays a role in modulating activity frontiersin.orgpdx.eduucalgary.calibretexts.org.

Rational Design of this compound Analogues for Enhanced Bioactivity

Rational drug design involves the synthesis of new compounds based on the structural insights gained from SAR studies. For this compound, this has focused on modifying its core structure to potentially improve potency, selectivity, or other desirable pharmacological properties.

The core structure of this compound includes an imidazole (B134444) ring fused to a pyrrolo[3,2-b]indole system, forming the imidazo[1',5':1,5]pyrrolo[3,2-b]indole core with an indol-3-ylmethanone substituent nih.govsci-hub.se. While specific detailed SAR studies focusing solely on modifications to the imidazole and pyridoindole rings within the this compound scaffold itself were not extensively detailed in the provided snippets, research on related α-carbolines and fused imidazole systems provides relevant context.

Studies on other α-carboline derivatives have explored modifications on the pyridoindole rings. For example, substitutions at the C-2 and C-9 positions of the α-carboline nucleus have been investigated, showing that certain substituents like methoxy (B1213986) or methyl groups can influence cytotoxicity nih.gov. The fusion of an imidazole ring with other heterocyclic systems, such as in imidazo[1,2-a] nih.govnih.govnih.govtriazines, has been explored in the context of developing kinase inhibitors, demonstrating the potential for fused imidazole systems in designing bioactive molecules nih.gov.

Modifications to the indole (B1671886) or pyridine portions of the α-carboline system can impact the electron distribution and steric profile of the molecule, thereby affecting its interaction with biological targets. The pyrido[2,3-b]indole scaffold itself is a promising structure in medicinal chemistry, and various synthetic routes have been developed to access modified α-carbolines nih.govresearchgate.netresearchgate.netnih.govnih.govmdpi.combeilstein-journals.orgacs.orgdntb.gov.ua.

To improve properties such as solubility and selectivity, analogues of α-carbolines, including those related to this compound, have been synthesized with appended amino acid or peptide chains nih.govfrontiersin.org. These conjugations aim to leverage the biological targeting capabilities and favorable pharmacokinetic properties that peptides and amino acids can impart patsnap.comglobenewswire.comlifetein.com.

Research has shown that attaching amino acid or dipeptide chains at specific positions, such as the C-2 or C-9 positions of the α-carboline scaffold, can result in derivatives with moderate to good antiproliferative activity against various cancer cell lines nih.govfrontiersin.org. This approach suggests that conjugating this compound or its analogues with specific peptidic or amino acid moieties could be a viable strategy for developing targeted therapies or improving their pharmacological profile. Amino acid conjugation is a known metabolic pathway for some xenobiotic carboxylic acids, and amino acids themselves contain reactive functional groups like primary amines that can be utilized for conjugation chemistry bioinformatics.orgthermofisher.compapyrusbio.comnih.gov.

The effect of alkyl and aryl substituents on the bioactivity of α-carboline derivatives, relevant to this compound, has been investigated core.ac.ukresearchgate.net. These studies help in understanding how the size, lipophilicity, and electronic nature of substituents influence the interaction with biological targets.

In some α-carboline series, the introduction of substituted benzyl (B1604629) groups at the N-9 position has been shown to be crucial for maintaining potency nih.gov. The nature and position of substituents on these aryl rings significantly impact activity. For example, methoxy substitutions on an N-9 benzyl ring led to greater potency against certain cancer cell lines compared to halogen substitutions nih.gov. The position of the methoxy group on the aryl ring also mattered, with 2- or 3-methoxybenzyl moieties showing moderate effects, while a 4-methoxybenzyl moiety resulted in inactive compounds in one study nih.gov. Alkyl substituents can also influence the nucleophilicity of aromatic rings and affect reactivity and orientation in substitution reactions pdx.eduucalgary.calibretexts.org. The systematic exploration of different alkyl and aryl substituents at various positions on the α-carboline core is essential for optimizing the biological activity of this compound analogues nih.govfrontiersin.orgnih.gov.

Computational Chemistry Approaches to SAR Prediction and Optimization

Computational chemistry methods play an increasingly important role in modern drug discovery, complementing experimental SAR studies.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build mathematical models that correlate chemical structure with biological activity wikipedia.org. By analyzing a set of compounds with known structures and biological activities, QSAR models can identify the key molecular descriptors (physicochemical properties, structural features) that are predictive of activity researchgate.netnih.govresearchgate.netrsc.org.

Molecular Docking and Dynamics Simulations

Computational methods, such as molecular docking and molecular dynamics simulations, play a crucial role in modern drug discovery and the elucidation of structure-activity relationships (SAR). These techniques provide insights into the potential binding modes, affinities, and dynamic interactions between a small molecule, such as this compound, and its biological targets at the atomic level.

Molecular docking is an in silico technique used to predict the preferred orientation of a ligand (this compound) when bound to a receptor protein. By exploring various binding poses and evaluating their fit within the receptor's binding site using scoring functions, docking studies can estimate the binding affinity and identify key interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking interactions, that stabilize the complex. This information is invaluable for understanding why a molecule exhibits a particular biological activity and for guiding the design of derivatives with improved potency or selectivity.

Molecular dynamics simulations extend the analysis beyond static docking poses by simulating the time-dependent behavior of the ligand-receptor complex in a dynamic environment, typically including solvent molecules and ions. These simulations account for the flexibility of both the ligand and the receptor, providing a more realistic representation of their interactions. Through molecular dynamics, researchers can assess the stability of the docked complex, observe conformational changes, calculate binding free energies, and explore the dynamic nature of the interactions over time.

Emerging Research Avenues and Future Perspectives for Grossularine 2

Integration of Omics Technologies in Grossularine 2 Research

The application of omics technologies, such as proteomics and transcriptomics, holds significant promise in elucidating the complex cellular interactions and pathways modulated by this compound. While specific studies on this compound are limited in this regard, the potential for these technologies in alpha-carboline research is substantial, offering a deeper understanding of the compound's biological effects at a molecular level.

Proteomic Profiling for Target Discovery

Proteomic profiling, the large-scale study of proteins, could be employed to identify the direct and indirect protein targets of this compound within cancer cells. By comparing the protein expression profiles of treated versus untreated cells, researchers could pinpoint proteins whose abundance or modification status is altered by this compound exposure. Techniques such as quantitative proteomics using mass spectrometry could reveal key proteins involved in mediating the cytotoxic effects or those that are part of affected cellular pathways like apoptosis or cell cycle regulation. biorxiv.org This approach could lead to the discovery of novel therapeutic targets modulated by this compound, providing insights into its mechanism of action beyond its reported interaction with DNA as a potential mono-intercalating agent. The broader field of chemical proteomics is already contributing to the identification of new drug targets by assessing the "druggability" of cysteine residues across the proteome, a strategy that could potentially be adapted to investigate how this compound interacts with specific protein sites. ajol.info

Transcriptomic Analysis of Cellular Responses

Advanced In Vitro Model Systems for Efficacy Evaluation

Evaluating the efficacy of this compound has traditionally involved standard 2D cell culture assays which demonstrated its cytotoxicity against human and murine tumor cells. nih.govlabroots.commdpi.com However, advanced in vitro model systems offer more physiologically relevant platforms for assessing compound activity and predicting in vivo outcomes. These models can better recapitulate the complexity of the tumor microenvironment and cellular heterogeneity.

Future research could utilize 3D cell culture models, such as spheroids or organoids, which mimic the in vivo tumor architecture more closely than 2D monolayers. Co-culture systems involving cancer cells, fibroblasts, immune cells, and endothelial cells could provide insights into the compound's effects within a more complex cellular environment. Microfluidic devices and tissue-on-a-chip platforms could further enhance the predictive power of in vitro studies by simulating tissue-level responses and drug distribution. While advanced in vitro models have been applied to evaluate the anti-glioma activities of other alpha-carboline derivatives, their specific application to this compound would represent a significant step towards a more comprehensive understanding of its potential therapeutic window and efficacy in a context that more closely resembles the tumor environment. nih.gov

Bioengineering and Synthetic Biology Approaches for Production

As a natural product isolated from a marine organism, the sustainable and scalable production of this compound can be challenging. Bioengineering and synthetic biology offer promising avenues to address this limitation.

Conceptual approaches could involve elucidating the biosynthetic pathway of this compound in Dendrodoa grossularia. Identifying the genes and enzymes involved in its synthesis could pave the way for reconstructing the pathway in a more tractable host organism, such as bacteria, yeast, or plant cell cultures. Synthetic biology tools could be employed to optimize the metabolic flux towards this compound production, enhance enzyme efficiency, and engineer the host organism for higher yields. While the specific biosynthetic route for this compound is not detailed in the provided information, efforts in bioengineering have successfully enabled the production of other complex natural products, suggesting this as a viable future direction for this compound to ensure a consistent and potentially more cost-effective supply for research and potential development.

Conceptual Applications of this compound in Chemical Biology

This compound's unique alpha-carboline structure and known biological activity, particularly its cytotoxicity and potential DNA interaction, make it a molecule of interest for conceptual applications in chemical biology.

It could be utilized as a chemical probe to investigate specific biological processes. For instance, if its protein targets are identified through proteomic studies, modified versions of this compound could be synthesized and used to study the function of these proteins or their involvement in disease pathways. Its ability to potentially interact with DNA suggests it could be used as a tool to study DNA structure, function, or repair mechanisms. By conjugating this compound to fluorescent tags or other reporter molecules, researchers could visualize its localization within cells or track its interaction with cellular components in real-time. These applications, while conceptual for this compound currently, are common strategies in chemical biology to dissect complex biological systems using small molecules.

Unresolved Challenges and Future Research Directions in α-Carboline Chemistry

Despite the recognized potential of alpha-carboline alkaloids, including this compound, several challenges remain in their chemistry and broader application. Future research in alpha-carboline chemistry is focused on addressing these issues to unlock the full potential of this class of compounds.

One significant challenge lies in the efficient and facile synthesis of alpha-carboline scaffolds and their diverse derivatives. nih.govlabroots.com Developing more versatile and scalable synthetic methodologies is crucial for generating libraries of analogs for structure-activity relationship studies and for producing sufficient quantities of promising compounds like this compound. While various synthetic strategies exist, including modified Graebe-Ullmann, Diels-Alder, and transition metal-catalyzed methods, ongoing research aims to improve regioselectivity, yield, and sustainability. nih.govlabroots.combiorxiv.orgnih.govresearchgate.net

Another key direction involves the structural modification of active alpha-carbolines to improve their physicochemical properties, selectivity, and to broaden their spectrum of biological activities. nih.govlabroots.com While anti-tumor activity has been a major focus, exploring other potential applications, such as anti-inflammatory, anti-plasmodial, or neuroprotective effects, is an important future avenue for alpha-carbolines. nih.govlabroots.commdpi.com For this compound, this would involve rational design and synthesis of analogs to potentially enhance its cytotoxic potency, reduce off-target effects, or explore entirely new therapeutic indications based on its core structure. Understanding the detailed structure-activity relationships for various biological targets is essential for this directed design. mdpi.com

Furthermore, a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of alpha-carbolines is necessary for their development as potential therapeutic agents. Research into formulation strategies to improve solubility and bioavailability also represents a critical future direction.

Q & A

Q. How can researchers ensure reproducibility in this compound studies?

- Methodological Answer : Adhere to:

- FAIR principles : Share raw data (e.g., NMR spectra, assay readouts) in public repositories (Zenodo, Figshare).

- MIAME compliance : Document experimental metadata (e.g., cell line authentication, instrument calibration).

- Reagent validation : Certify purity of solvents, enzymes, and reference compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.